N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclopropanecarboxamide
Description
N-(2-((3-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclopropanecarboxamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a 3-methoxyphenyl group at position 3 and a cyclopropanecarboxamide-linked ethoxy chain at position 4.
Properties
IUPAC Name |
N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-25-14-4-2-3-13(11-14)17-21-20-15-7-8-16(22-23(15)17)26-10-9-19-18(24)12-5-6-12/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYNLGJOHUNYEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence (PT002/2024A) describes a structurally distinct compound: 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide .
Structural Differences:
| Feature | Target Compound | Patent Compound (PT002/2024A) |
|---|---|---|
| Core Structure | Triazolo[4,3-b]pyridazine | Pyridazine (non-fused) |
| Position 3 Substituent | 3-Methoxyphenyl | 1-Methyl-1H-1,2,4-triazole-substituted phenyl |
| Position 6 Substituent | Ethoxy-linked cyclopropanecarboxamide | Cyclopropanecarboxamido |
| Additional Groups | None | Amino group at position 4, methyl-D3 at carboxamide |
Hypothetical Implications:
Core Structure : The triazolo[4,3-b]pyridazine core in the target compound may enhance binding affinity to kinase ATP pockets compared to the pyridazine core in the patent compound, as fused triazole rings often improve steric complementarity .
Substituent Effects: The 3-methoxyphenyl group in the target compound could favor lipophilic interactions, whereas the triazole-substituted phenyl in the patent compound might engage in hydrogen bonding via the triazole nitrogen. The methyl-D3 group in the patent compound may improve metabolic stability compared to the non-deuterated ethoxy chain in the target molecule.
Data Limitations:
No experimental data (e.g., IC₅₀, solubility, or crystallinity) are available in the provided evidence to validate these hypotheses.
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